

Amdizalisib: A Deep Dive into its Target Profile and Kinase Selectivity

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Compound of Interest

Compound Name: Amdizalisib

Cat. No.: B10823827

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amdizalisib (formerly HMPL-689) is a novel, orally bioavailable, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2][3]} Developed by HUTCHMED, **Amdizalisib** is currently under investigation for the treatment of various hematological malignancies, particularly relapsed or refractory follicular lymphoma.^{[1][2]} This technical guide provides a comprehensive overview of **Amdizalisib**'s target profile, kinase selectivity, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and drug development professionals.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit, and are divided into four isoforms: α , β , γ , and δ . The PI3K δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.^[2] Dysregulation of the PI3K δ pathway is a key driver in many B-cell malignancies, making it an attractive therapeutic target.^[2] **Amdizalisib** was designed to offer high selectivity for PI3K δ , potentially leading to a more favorable safety profile compared to less selective PI3K inhibitors.

Target Profile and Mechanism of Action

Amdizalisib is an ATP-competitive inhibitor of PI3K δ .^[4] By selectively binding to and inhibiting PI3K δ , **Amdizalisib** blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The inhibition of the PI3K δ /AKT signaling cascade ultimately leads to decreased proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for survival.[5]

Kinase Selectivity

Amdizalisib has demonstrated high selectivity for the PI3K δ isoform over other Class I PI3K isoforms (α , β , and γ) and a broad panel of other protein kinases. Preclinical studies have shown that **Amdizalisib** is over 250-fold more selective for PI3K δ compared to other PI3K isoforms.[5] Furthermore, at a concentration of 1 μ M, **Amdizalisib** showed no significant inhibition of 319 other protein kinases, highlighting its specificity.[5]

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro potency and selectivity of **Amdizalisib** against PI3K isoforms and in cellular assays.

Target	IC50 (nM)	Selectivity vs. PI3K δ
PI3K δ	0.8 - 3	-
Other PI3K isoforms	>250-fold higher	>250x

Table 1: In vitro inhibitory activity of **Amdizalisib** against PI3K isoforms. Data compiled from preclinical studies.[5]

Assay Type	Cell Line	IC50
Cell Viability	B-cell lymphoma cell lines	0.005 - 5 μ M
Cellular pAKT inhibition	Various	0.8 - 3 nM
Human Whole Blood Assay	-	0.8 - 3 nM

Table 2: Cellular activity of **Amdizalisib**.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **Amdizalisib** are provided below.

Biochemical Kinase Inhibition Assay (Transcreener™ Fluorescence Polarization Assay)

This assay quantitatively measures the activity of PI3K δ by detecting the production of ADP.

Materials:

- Recombinant human PI3K δ enzyme
- **Amdizalisib** (or other test compounds)
- PIP2 substrate
- ATP
- Transcreener™ ADP² FP Assay Kit (BellBrook Labs)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)
- 384-well microplates

Protocol:

- Prepare serial dilutions of **Amdizalisib** in DMSO and then dilute in assay buffer.
- Add the PI3K δ enzyme to the wells of the microplate.
- Add the diluted **Amdizalisib** or vehicle control (DMSO) to the wells.
- Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- Stop the reaction by adding the Transcreener™ ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
- Incubate the plate for a further 60 minutes to allow the detection reagents to reach equilibrium.
- Measure the fluorescence polarization on a suitable plate reader.
- Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling (Eurofins KinaseProfiler™ Panel)

This service is used to assess the selectivity of a compound against a large panel of protein kinases.

Protocol Overview:

- **Amdizalisib** is submitted to a contract research organization (e.g., Eurofins).
- The compound is tested at a fixed concentration (e.g., 1 μM) against a panel of several hundred kinases.
- The kinase activity is typically measured using a radiometric assay ([³³P]-ATP filter binding) or other proprietary methods.
- The percentage of inhibition for each kinase is determined relative to a vehicle control.
- Results are provided as a list of kinases and their corresponding inhibition values, allowing for an assessment of the compound's selectivity.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

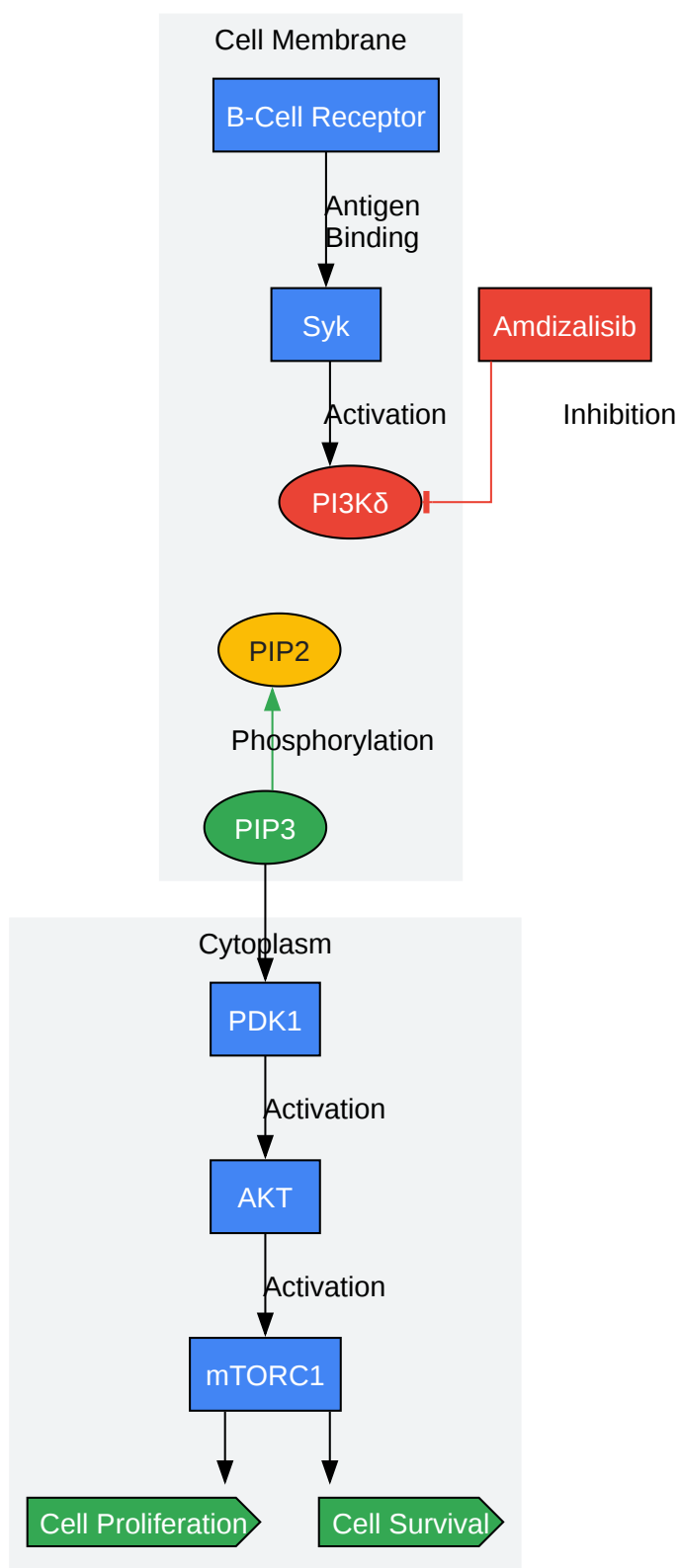
- B-cell lymphoma cell lines
- **Amdizalisib**
- Cell culture medium and supplements
- 96-well clear-bottom white-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Protocol:

- Seed the B-cell lymphoma cells into the wells of the 96-well plate at a predetermined density.
- Allow the cells to attach and grow for 24 hours.
- Treat the cells with a serial dilution of **Amdizalisib** or vehicle control.
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ values by plotting the luminescence signal against the log of the **Amdizalisib** concentration and fitting the data to a dose-response curve.

Visualizations

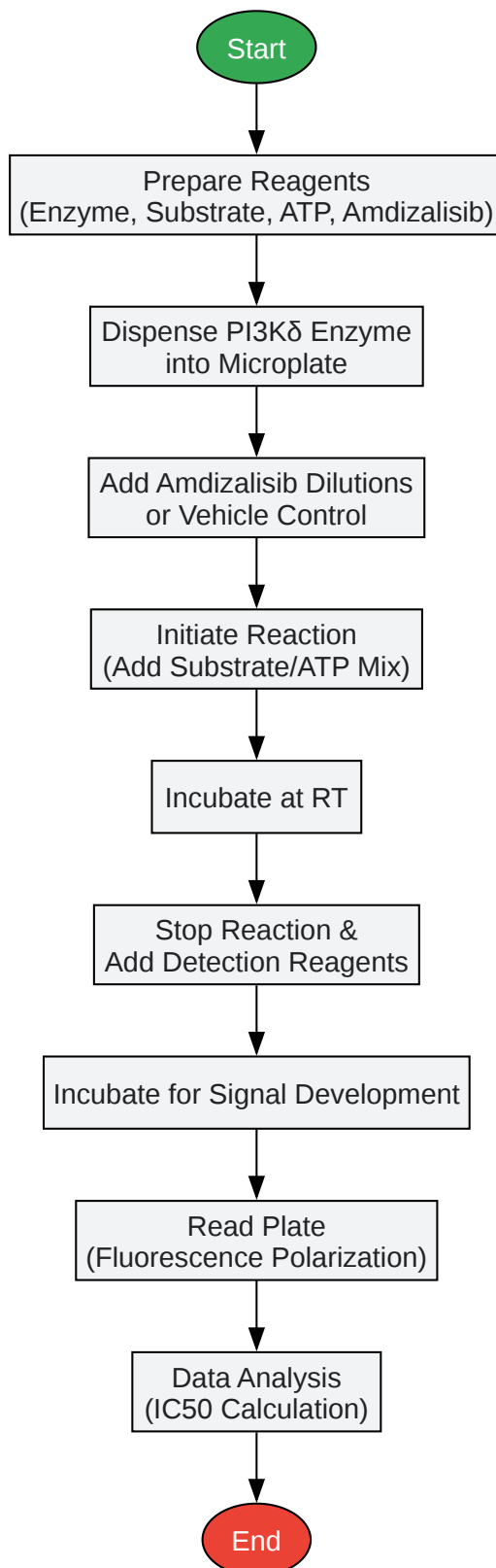
PI3K/AKT/mTOR Signaling Pathway



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Amdizalisib**.

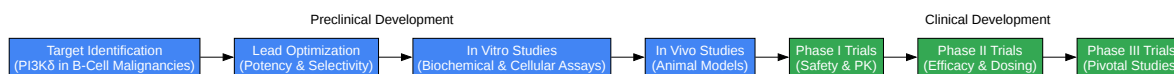
Experimental Workflow for Kinase Inhibition Assay



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Caption: A generalized workflow for a biochemical kinase inhibition assay.

Amdizalisib Development Logic



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Caption: The logical progression of **Amdizalisib**'s development from preclinical to clinical stages.

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